2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione
CAS No.:
Cat. No.: VC10299544
Molecular Formula: C19H19ClN4O4S
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClN4O4S |
|---|---|
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | 2-[4-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
| Standard InChI | InChI=1S/C19H19ClN4O4S/c20-16-5-4-14(24-18(25)6-12-29(24,27)28)13-15(16)19(26)23-10-8-22(9-11-23)17-3-1-2-7-21-17/h1-5,7,13H,6,8-12H2 |
| Standard InChI Key | XGGPXZAECIBVLA-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1λ⁶,2-thiazolidine-1,1,3-trione, delineates its structure:
-
Thiazolidine-trione backbone: A five-membered ring containing sulfur (thiazolidine) fused with three ketone groups (1,1,3-trione).
-
4-Chloro-3-substituted phenyl group: A benzene ring with chlorine at the 4-position and a carboxamide-linked piperazine at the 3-position.
-
Pyridin-2-ylpiperazine: A piperazine ring attached to a pyridine moiety at the 2-position, a common pharmacophore in receptor-targeting agents .
Table 1: Key Physicochemical Properties (Predicted)
These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability, common in central nervous system (CNS)-targeting agents .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis protocol for this compound is published, its structure implies a multi-step approach:
-
Piperazine-pyridine coupling: Reaction of pyridin-2-ylpiperazine with a chlorophenyl carbonyl chloride, as seen in analogous compounds .
-
Thiazolidine-trione formation: Cyclization of a mercaptoacetamide intermediate with phosgene or thiophosgene, a method documented in CN101516840B .
Table 2: Key Intermediates and Reagents
Structural Analogues and Activity
-
PubChem CID 10551791: Shares the pyridin-2-ylpiperazine-carboxamide group and demonstrates α₂-adrenergic receptor antagonism .
-
CN101516840B derivatives: Thiazolidine-triones in this patent exhibit anti-inflammatory and bone-resorption inhibition .
-
Delavirdine analogs: Pyridinylpiperazines are known HIV non-nucleoside reverse transcriptase inhibitors .
| Target Class | Example Targets | Potential Indications |
|---|---|---|
| GPCRs | α₂-Adrenergic, 5-HT₁A receptors | Depression, hypertension |
| Proteases | Cathepsin B, SARS-CoV-2 Mpro | Cancer, viral infections |
| Kinases | JAK2, PI3K | Autoimmune disorders, oncology |
In Vitro and Preclinical Data
While direct data are absent, related compounds provide benchmarks:
-
Anti-inflammatory activity: Thiazolidine-triones in CN101516840B reduce IL-6 production by 40–60% at 10 µM .
-
Antiviral potential: Pyridinylpiperazines like delavirdine show IC₅₀ values of 0.1–1 µM against HIV-1 .
-
CNS penetration: Analogues with logP ~2.8 achieve brain-to-plasma ratios >0.3 in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume